molecular formula C20H22N2O2 B6050538 1-(4-methylbenzoyl)-N-(3-methylphenyl)prolinamide

1-(4-methylbenzoyl)-N-(3-methylphenyl)prolinamide

Cat. No. B6050538
M. Wt: 322.4 g/mol
InChI Key: DUPFJQJDTGTOTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methylbenzoyl)-N-(3-methylphenyl)prolinamide, also known as MPAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MPAA is a proline-based amide that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 1-(4-methylbenzoyl)-N-(3-methylphenyl)prolinamide is not fully understood. However, studies have suggested that 1-(4-methylbenzoyl)-N-(3-methylphenyl)prolinamide exerts its biological activity by binding to various targets, including enzymes and receptors. 1-(4-methylbenzoyl)-N-(3-methylphenyl)prolinamide has been shown to inhibit the activity of various enzymes, including proteases and kinases. 1-(4-methylbenzoyl)-N-(3-methylphenyl)prolinamide has also been shown to bind to various receptors, including G-protein-coupled receptors (GPCRs) and ion channels.
Biochemical and Physiological Effects:
1-(4-methylbenzoyl)-N-(3-methylphenyl)prolinamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 1-(4-methylbenzoyl)-N-(3-methylphenyl)prolinamide inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 1-(4-methylbenzoyl)-N-(3-methylphenyl)prolinamide has also been shown to exhibit antiviral activity against hepatitis B virus and herpes simplex virus.
In vivo studies have shown that 1-(4-methylbenzoyl)-N-(3-methylphenyl)prolinamide exhibits analgesic and anti-inflammatory effects. 1-(4-methylbenzoyl)-N-(3-methylphenyl)prolinamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(4-methylbenzoyl)-N-(3-methylphenyl)prolinamide is its versatility. 1-(4-methylbenzoyl)-N-(3-methylphenyl)prolinamide can be easily synthesized using various methods and can be used as a building block for the synthesis of various compounds. 1-(4-methylbenzoyl)-N-(3-methylphenyl)prolinamide also exhibits high enantioselectivity in various reactions, making it a useful chiral ligand in catalysis.
One of the limitations of 1-(4-methylbenzoyl)-N-(3-methylphenyl)prolinamide is its potential toxicity. 1-(4-methylbenzoyl)-N-(3-methylphenyl)prolinamide has been shown to exhibit cytotoxicity in various cell lines, and its safety profile in humans is not fully understood.

Future Directions

There are several future directions for the study of 1-(4-methylbenzoyl)-N-(3-methylphenyl)prolinamide. One direction is the development of new synthetic methods for 1-(4-methylbenzoyl)-N-(3-methylphenyl)prolinamide and its derivatives. Another direction is the study of the mechanism of action of 1-(4-methylbenzoyl)-N-(3-methylphenyl)prolinamide and its potential targets. Further studies are also needed to fully understand the safety profile of 1-(4-methylbenzoyl)-N-(3-methylphenyl)prolinamide and its potential applications in various fields.

Synthesis Methods

1-(4-methylbenzoyl)-N-(3-methylphenyl)prolinamide has been synthesized using various methods, including the reaction of 3-methylbenzamide with 4-methylbenzoyl chloride and proline in the presence of triethylamine. Another method involves the reaction of N-(3-methylphenyl)proline with 4-methylbenzoyl chloride in the presence of triethylamine. Both methods result in the formation of 1-(4-methylbenzoyl)-N-(3-methylphenyl)prolinamide, which can be purified using column chromatography.

Scientific Research Applications

1-(4-methylbenzoyl)-N-(3-methylphenyl)prolinamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 1-(4-methylbenzoyl)-N-(3-methylphenyl)prolinamide has been shown to exhibit anticancer, antiviral, and antibacterial activities. 1-(4-methylbenzoyl)-N-(3-methylphenyl)prolinamide has also been used as a building block for the synthesis of various pharmaceuticals.
In materials science, 1-(4-methylbenzoyl)-N-(3-methylphenyl)prolinamide has been used as a ligand for the synthesis of metal-organic frameworks (MOFs). MOFs are porous materials that have potential applications in gas storage, separation, and catalysis. 1-(4-methylbenzoyl)-N-(3-methylphenyl)prolinamide has been shown to form stable MOFs with various metals, including copper, zinc, and cobalt.
In catalysis, 1-(4-methylbenzoyl)-N-(3-methylphenyl)prolinamide has been used as a chiral ligand for the synthesis of various compounds. 1-(4-methylbenzoyl)-N-(3-methylphenyl)prolinamide has been shown to exhibit high enantioselectivity in various reactions, including the aldol reaction, Michael addition, and Diels-Alder reaction.

properties

IUPAC Name

1-(4-methylbenzoyl)-N-(3-methylphenyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-14-8-10-16(11-9-14)20(24)22-12-4-7-18(22)19(23)21-17-6-3-5-15(2)13-17/h3,5-6,8-11,13,18H,4,7,12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUPFJQJDTGTOTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCCC2C(=O)NC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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